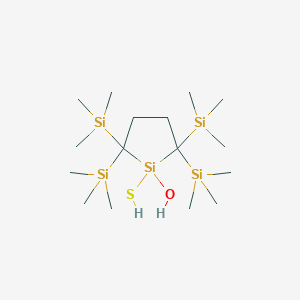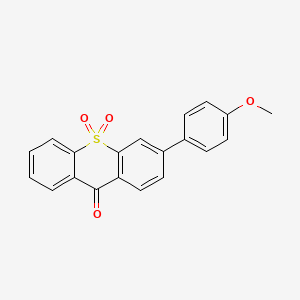![molecular formula C15H14N2O2 B14187080 2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918412-96-1](/img/structure/B14187080.png)
2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a nitrogen-containing heterocyclic compound. It is part of the diketopyrrolopyrrole (DPP) family, known for their vibrant colors and stability. These compounds are widely used in various applications, including pigments, organic electronics, and pharmaceuticals .
準備方法
The synthesis of 2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the condensation of aromatic nitriles with pyrrolinone esters. This reaction is often catalyzed by bases and carried out under controlled conditions to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
化学反応の分析
2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
科学的研究の応用
2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chromophore in dye chemistry.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its stability and bioactivity.
作用機序
The mechanism of action of 2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and Van der Waals interactions. These interactions facilitate its incorporation into various systems, enhancing its stability and functionality .
類似化合物との比較
Compared to other diketopyrrolopyrrole derivatives, 2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Similar compounds include:
- 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
特性
CAS番号 |
918412-96-1 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
1,2,4-trimethyl-5-phenylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C15H14N2O2/c1-9-12-13(14(18)16(9)3)10(2)17(15(12)19)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChIキー |
NXKLRTHAQWDFJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(N(C2=O)C3=CC=CC=C3)C)C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)


silane](/img/structure/B14187046.png)

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
